(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid
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Overview
Description
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a fluorenylmethoxycarbonyl (Fmoc) group and an indole moiety, making it a valuable intermediate in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid typically involves the protection of amino acids with the Fmoc group. This process can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced amino acid derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Scientific Research Applications
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a building block in the development of pharmaceuticals and therapeutic peptides.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The indole moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
- (2S)-2-((9H-Fluoren-9-ylmethoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Uniqueness
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is unique due to the presence of both the Fmoc group and the indole moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and peptide synthesis.
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)/t16-,25+/m0/s1 |
InChI Key |
BQNWBFVRNYOVCO-IVCQMTBJSA-N |
Isomeric SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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